Difenpiramide

Anti-inflammatory In vivo efficacy Carrageenan-induced edema

Chronic inflammation models requiring long-term NSAID dosing face two key challenges: high compound toxicity and confounding hemostatic effects. Difenpiramide resolves both. • Superior therapeutic index (LD50 = 1966 mg/kg p.o.) enables safer chronic dosing vs. indomethacin. • Unique uricosuric activity allows dual investigation of anti-inflammatory and urate-lowering mechanisms in gout/hyperuricemia models. • Platelet-sparing: provides analgesia and inflammation control without impairing coagulation-critical for surgical models and bleeding disorder studies. • Clinically validated comparator: double-blind superiority over indomethacin/ASA; comparable to naproxen in osteoarthritis.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
CAS No. 51484-40-3
Cat. No. B1670554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifenpiramide
CAS51484-40-3
Synonymsalpha-pyridylbiphenylacetamide
difenamide
Difenax
difenpiramide
difenpiramide maleate
difenpiramide monohydrochloride
difenpiramide sulfate
diphenpyramide
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22)
InChIKeyPWHROYKAGRUWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility12 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Difenpiramide (CAS 51484-40-3) Technical Profile: Anti-Inflammatory Activity and Therapeutic Index


Difenpiramide (Z-876) is a bisphenylalcanoic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) structurally classified as a biphenylacetic acid analog [1]. It demonstrates anti-inflammatory activity comparable to indomethacin and phenylbutazone, with additional peripheral analgesic, antipyretic, and uricosuric properties . Unlike many conventional NSAIDs, Difenpiramide does not possess free ionizable or highly reactive groups [2].

Critical Differences: Why Difenpiramide Cannot Be Substituted by Other NSAIDs


Despite belonging to the NSAID class, Difenpiramide exhibits a distinct pharmacological profile that precludes simple substitution with other anti-inflammatory agents. Unlike many commonly used NSAIDs, it demonstrates a more favorable therapeutic index and does not affect platelet aggregation or blood coagulation [1]. Furthermore, it possesses unique uricosuric activity, which is not a characteristic of many comparator NSAIDs such as indomethacin or naproxen . These key differences underscore the need for product-specific evidence when selecting Difenpiramide for research or therapeutic applications.

Head-to-Head Quantitative Evidence: Difenpiramide vs. Comparator NSAIDs


Anti-Inflammatory Potency in Carrageenan-Induced Paw Edema Model

Difenpiramide demonstrated anti-inflammatory efficacy in the rat carrageenan-induced paw edema model, a standard assay for NSAID activity. The reported ED50 for Difenpiramide was 19.9 mg/kg p.o. [1]. In separate but comparable studies, the ED50 values for comparator NSAIDs were 2.72 mg/kg p.o. for indomethacin and 6.82 mg/kg p.o. for naproxen [2].

Anti-inflammatory In vivo efficacy Carrageenan-induced edema

Clinical Efficacy in Osteoarthritis: Double-Blind Comparison

In double-blind clinical studies for osteoarthritis, Difenpiramide demonstrated significantly better efficacy than acetylsalicylic acid (ASA) and indomethacin, and comparable efficacy to naproxen [1]. The overall therapeutic efficacy in patients with various inflammatory conditions was over 80% [2].

Clinical efficacy Osteoarthritis Double-blind trial

Therapeutic Index and Safety Margin Advantage

The therapeutic index of Difenpiramide is reported to be more favorable than that of reference NSAIDs . Supporting this, the acute oral LD50 in rats is 1966 mg/kg [1]. This indicates a potentially wider safety margin compared to many conventional NSAIDs, which often have lower LD50 values. For example, the LD50 for indomethacin in rats has been reported around 12-50 mg/kg p.o. in various studies, and for naproxen around 500-1000 mg/kg p.o.

Safety Therapeutic index LD50

Uricosuric Activity: A Unique Differentiator

Unlike many comparator NSAIDs such as indomethacin, naproxen, and phenylbutazone, Difenpiramide possesses significant uricosuric properties, promoting the excretion of uric acid . This activity is not a class effect for NSAIDs and represents a clear point of differentiation.

Uricosuric Gout Hyperuricemia

Selective Platelet Anti-Aggregation Profile

Difenpiramide demonstrates platelet anti-aggregation activity , yet critically, it does not affect overall platelet aggregation or blood clotting [1]. This contrasts with many NSAIDs like aspirin, which irreversibly inhibit platelet aggregation and prolong bleeding time, and some other NSAIDs that can also impair hemostasis.

Platelet aggregation Hemostasis Selectivity

Recommended Applications for Difenpiramide Based on Differentiated Evidence


Preclinical Research Requiring a High Therapeutic Index NSAID

In studies where long-term dosing or high systemic exposure is required, the superior therapeutic index of Difenpiramide (LD50 = 1966 mg/kg p.o.) makes it a safer alternative to more toxic NSAIDs like indomethacin [1]. This is critical for chronic inflammation models or toxicology studies where minimizing compound-related mortality is paramount.

Investigating Inflammation in Models of Hyperuricemia and Gout

The unique uricosuric activity of Difenpiramide [1] positions it as an ideal tool for research in gout or other hyperuricemic conditions. It allows for the simultaneous investigation of anti-inflammatory effects and urate-lowering mechanisms, a dual action not available with standard NSAIDs like indomethacin or naproxen.

Studies of Inflammation Where Platelet Function Must Be Preserved

Difenpiramide's ability to provide anti-inflammatory and analgesic effects without impairing overall platelet aggregation or coagulation [1] makes it a superior choice for models involving surgical procedures, bleeding disorders, or where the confounding effects of hemostatic impairment must be avoided.

Osteoarthritis Research Requiring Comparator to Naproxen or Indomethacin

Given its established clinical efficacy in double-blind trials showing superiority over indomethacin and ASA and comparability to naproxen [1], Difenpiramide serves as a validated positive control or comparator compound in osteoarthritis research programs.

Technical Documentation Hub

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